molecular formula C7H17NO5.HO3Sb B087149 Glucantime CAS No. 133-51-7

Glucantime

Cat. No. B087149
CAS RN: 133-51-7
M. Wt: 365.98 g/mol
InChI Key: UVSOMUCYKCLPNG-OVHUINQISA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucantime, also known as meglumine antimoniate, is a medicine used to treat leishmaniasis, including visceral, mucocutaneous, and cutaneous leishmaniasis . It is given by injection into a muscle or into the area infected . It is an antiparasitic agent used to treat cutaneous and visceral leishmaniasis .


Synthesis Analysis

During the synthesis of this compound, traces of Sb (III) may be present, also probably complexed . Traces of Sb(V) measured are probably due to residual impurities from synthesis .


Molecular Structure Analysis

This compound mainly contains Sb (V) under the form of an organic complex with N-methylglucamine (NMG) . Antimony speciation in this compound is not straightforward, as the active product ingredients (API) is not a define molecule but a set of complexes (1:1, 2:1, 3:1, 2:2, 3:2…) of the ligands bound to the central Sb atom under the redox state V .


Chemical Reactions Analysis

To obtain Sb species in detectable forms, the complexes between Sb species and NMG need to be broken. This was obtained by diluting samples in hydrochloric acid in deaerated conditions to avoid Sb redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are closely tied to its structural characteristics, such as the types of glycosidic linkages and degree of branching. These properties influence its reactivity and interaction with other molecules.

Scientific Research Applications

  • Decreased Effectiveness with Secondary Bacterial Infection : Glucantime is less effective in treating cutaneous leishmaniasis (CL) when the lesions are complicated with secondary bacterial infections (Sadeghian et al., 2011).

  • Enhanced Efficacy with Liposome Encapsulation : Encapsulating this compound in liposomes significantly increases its efficacy against leishmanial infection in hamsters (Alving et al., 1978).

  • Variability in Drug Susceptibility Among Strains : this compound's effectiveness varies across different strains of South American Leishmania, showing a wide genetic heterogeneity in susceptibility (Spangler et al., 1998).

  • Unexpectedly High Levels of Antimony (III) : this compound contains higher than expected levels of trivalent antimony, Sb(III), which may contribute to its toxic side effects (Salaün & Frézard, 2013).

  • Impact on Blood Factors : this compound treatment in patients with CL significantly decreases RBC, PLT, WBC (except monocytes), Hb, and Hct, indicating potential adverse effects on blood elements (Ayatollahi et al., 2011).

  • Structure and Composition Analysis : The structure and composition of this compound, a complex mixture in equilibrium in aqueous solution, were investigated, revealing coordination complexes between antimony and N-methyl-d-glucamine hydroxyls (Roberts et al., 1998).

  • Toxicity Concerns : this compound can cause serious and sometimes lethal complications, including cardiac, hepatic, renal, and hematological diseases (Katlama et al., 1985).

  • Comparative Efficacy with Herbal Extracts : A study compared the efficacy of this compound with a topical herbal extract in treating cutaneous leishmaniasis, indicating alternative treatment possibilities (Zerehsaz et al., 1999).

  • Adverse Effects from Intramuscular Injection : Intramuscular this compound can lead to frequent adverse effects, including arthralgia, myalgia, skin rash, and serious cases of stibiointoxication, primarily acute renal failure (Masmoudi et al., 2005).

  • Impact on Hepatic Enzymes and Renal Function : this compound treatment alters concentrations of hepatic enzymes and affects renal function, suggesting the need for periodic testing to prevent damage (Vakili et al., 1997).

  • Monitoring Response to Therapy : The quantification of Leishmania infantum kinetoplast DNA can serve as an index for monitoring the response to this compound therapy (Pourabbas et al., 2013).

  • Cardiotoxicity Case Report : A case report highlighted the severe cardiotoxic effects of this compound, with ECG changes being primary signs (Matoussi et al., 2007).

  • Comparing with Recombinant Interferon-γ : A study comparing this compound with human recombinant interferon-γ for treating cutaneous leishmaniasis found this compound to be more effective (Harms et al., 1991).

  • Genistein and Ascorbic Acid Reduce Oxidative Stress : Genistein and ascorbic acid can prevent the genotoxicity caused by this compound, reducing oxidative stress-derived DNA damage (de Jesus et al., 2018).

  • Efficacy in Central Iran : A study in central Iran showed that this compound is an effective drug for treating cutaneous leishmaniasis, but its indications should be defined carefully to prevent resistance (Mohammadzadeh et al., 2013).

  • Comparison of this compound and Cryotherapy : A trial comparing intralesional this compound and cryotherapy combined with intralesional this compound showed the latter to be more effective for treating zoonotic cutaneous leishmaniasis (Saghafipour et al., 2017).

Safety and Hazards

Glucantime contains sulfites and can cause severe allergic reactions and difficulty breathing . Meglumine antimoniate may cause prolongation of the QT interval and severe arrhythmia . It should not be used in people with significant heart, liver, or kidney problems .

Future Directions

New strategies and recent advances on leishmaniasis treatment are urgent. Immunomodulators, nanotechnology, and drug repurposing are the future of leishmaniasis treatment .

Mechanism of Action

Target of Action

Meglumine antimoniate, also known as Glucantime, is primarily used to treat leishmaniasis . The primary targets of this compound are the protozoan parasites of the genus Leishmania . These parasites are responsible for causing visceral, mucocutaneous, and cutaneous leishmaniasis .

Mode of Action

It is believed that the compound may inhibit the parasite’s glycolytic and fatty acid oxidative activity . This results in decreased reducing equivalents for antioxidant defense and decreased synthesis of adenosine triphosphate . Additionally, pentavalent antimonials like meglumine antimoniate are known to bind to polypeptides and inhibit DNA topoisomerase glycolytic enzymes and fatty acid beta-oxidation .

Biochemical Pathways

Meglumine antimoniate affects the biochemical pathways of the Leishmania parasites. It inhibits the glycolytic enzymes and fatty acid beta-oxidation . This disruption of the parasite’s energy production pathways leads to a decrease in the synthesis of adenosine triphosphate , which is essential for the parasite’s survival and proliferation .

Pharmacokinetics

When given as an injection of 10 mg/kg intramuscularly, it achieves peak levels of approximately 10 mg/L 2 hours after injection . Most of the antimony is eliminated rapidly, mainly via the urine .

Result of Action

The action of meglumine antimoniate results in the inhibition of the Leishmania parasites’ energy production pathways, leading to their death . This results in the reduction of the parasitic load in the host, thereby alleviating the symptoms of leishmaniasis .

Action Environment

The efficacy and stability of meglumine antimoniate can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the levels of trivalent antimony (Sb (III)), a form of antimony associated with the toxic side-effects of the drug . Furthermore, the presence of naturally Sb-resistant strains of Leishmania can lead to treatment failure .

properties

IUPAC Name

hydroxy(dioxo)-λ5-stibane;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO5.H2O.2O.Sb/c1-8-2-4(10)6(12)7(13)5(11)3-9;;;;/h4-13H,2-3H2,1H3;1H2;;;/q;;;;+1/p-1/t4-,5+,6+,7+;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGYVDXPYVPAAQ-SESJOKTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.O[Sb](=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO8Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4043935
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133-51-7
Record name Meglumine antimoniate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meglumine antimoniate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13732
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meglumine antimonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4043935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol, compound with antimonic acid (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEGLUMINE ANTIMONIATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75G4TW236W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glucantime
Reactant of Route 2
Reactant of Route 2
Glucantime
Reactant of Route 3
Reactant of Route 3
Glucantime
Reactant of Route 4
Reactant of Route 4
Glucantime
Reactant of Route 5
Reactant of Route 5
Glucantime
Reactant of Route 6
Glucantime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.